molecular formula C27H33F3N6O2S B2765995 1-{1-[(1-苄基-3,5-二甲基-1H-吡唑-4-基)磺酰]哌嗪-4-基}-4-(5-(三氟甲基)吡啶-2-基)哌嗪 CAS No. 2097935-26-5

1-{1-[(1-苄基-3,5-二甲基-1H-吡唑-4-基)磺酰]哌嗪-4-基}-4-(5-(三氟甲基)吡啶-2-基)哌嗪

货号: B2765995
CAS 编号: 2097935-26-5
分子量: 562.66
InChI 键: ZFTIOYQSQOTMCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazole ring, a piperidine ring, and a piperazine ring . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure suggests it may have multiple stereocenters, leading to potential isomers. The presence of nitrogen in the pyrazole, piperidine, and piperazine rings also suggests the possibility of tautomeric forms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrazole ring can participate in nucleophilic substitution reactions, and the piperidine and piperazine rings can act as bases .

科学研究应用

分子相互作用和药效团模型

N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺与CB1大麻素受体的分子相互作用揭示了该化合物作为有效且选择性拮抗剂的潜力。构象分析确定了四种不同的构象,促进了CB1受体配体的统一药效团模型的建立。这提供了对分子相互作用机制的见解,并有助于针对大麻素受体的药物设计(Shim等人,2002)

抗菌和酶抑制活性

已经合成了一种具有哌嗪连接基团的新型双(吡唑-苯并呋喃)杂化物,并评估了它们对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种菌株的抗菌功效,显示出显着的MIC/MBC值。此外,这些化合物对MRSA和VRE菌株表现出有希望的抑制活性。此外,它们还表现出有效的生物膜抑制活性并抑制MurB酶,表明它们在开发新的抗菌剂方面具有潜力(Mekky & Sanad,2020)

抗癌活性

一项关于多官能取代的1,3-噻唑的抗癌活性的研究已经确定了具有哌嗪取代基的化合物对包括肺癌、肾癌和乳腺癌在内的一系列癌细胞系具有很高的疗效。这突出了此类化合物在癌症治疗中的潜在治疗应用(Turov,2020)

分子结构研究

包含吡唑/哌啶/苯胺部分的新型s-三嗪衍生物的合成和分子结构研究有助于理解这些化合物的分子相互作用和堆积。这项研究有助于开发具有特定电子和结构性质的材料,以用于各种应用(Shawish等人,2021)

作用机制

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing similar functional groups work by interacting with enzymes or receptors in the body .

未来方向

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

属性

IUPAC Name

1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N6O2S/c1-20-26(21(2)36(32-20)19-22-6-4-3-5-7-22)39(37,38)35-12-10-24(11-13-35)33-14-16-34(17-15-33)25-9-8-23(18-31-25)27(28,29)30/h3-9,18,24H,10-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTIOYQSQOTMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。